molecular formula C10H10O3 B1624346 3-Cyclopropoxy-4-hydroxybenzaldehyde CAS No. 569685-48-9

3-Cyclopropoxy-4-hydroxybenzaldehyde

Cat. No.: B1624346
CAS No.: 569685-48-9
M. Wt: 178.18 g/mol
InChI Key: TUNGPCKPMIRORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . This compound is characterized by a benzaldehyde core substituted with a cyclopropoxy group at the third position and a hydroxyl group at the fourth position. It is primarily used in research and development settings.

Chemical Reactions Analysis

3-Cyclopropoxy-4-hydroxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in various substitution reactions, such as esterification or etherification.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxy-4-hydroxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

3-Cyclopropoxy-4-hydroxybenzaldehyde can be compared with other similar compounds, such as:

    4-Hydroxybenzaldehyde: Lacks the cyclopropoxy group, leading to different chemical properties and reactivity.

    3-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, affecting its steric and electronic characteristics.

The presence of the cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

3-cyclopropyloxy-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-6-7-1-4-9(12)10(5-7)13-8-2-3-8/h1,4-6,8,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNGPCKPMIRORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464685
Record name 3-CYCLOPROPOXY-4-HYDROXY-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569685-48-9
Record name 3-CYCLOPROPOXY-4-HYDROXY-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropoxy-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Cyclopropoxy-4-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Cyclopropoxy-4-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Cyclopropoxy-4-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Cyclopropoxy-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Cyclopropoxy-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.